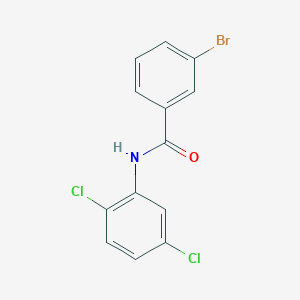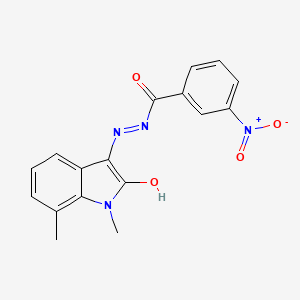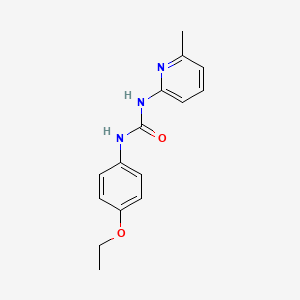![molecular formula C16H17NO3 B5685343 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one, also known as AMPA, is a pyranone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPA is a small molecule that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is not fully understood. However, it has been suggested that 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exerts its biological activities by modulating various signaling pathways. For example, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, one of the limitations of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. One area of research is the development of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. Additionally, the potential therapeutic applications of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one involves the condensation of 2-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to form the pyranone ring. The final product is obtained by the addition of acetic anhydride to the reaction mixture. The yield of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
3-acetyl-6-methyl-4-(2-phenylethylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-10-14(15(12(2)18)16(19)20-11)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMCTLNHJGCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)


![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)


![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)